(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl
CAS No.:
Cat. No.: VC17469631
Molecular Formula: C6H11ClF3NO
Molecular Weight: 205.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11ClF3NO |
|---|---|
| Molecular Weight | 205.60 g/mol |
| IUPAC Name | (1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1 |
| Standard InChI Key | VZCHZZZBPYVHBC-VVNPLDQHSA-N |
| Isomeric SMILES | C1COCC1[C@H](C(F)(F)F)N.Cl |
| Canonical SMILES | C1COCC1C(C(F)(F)F)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a tetrahydrofuran (THF) moiety with a trifluoromethyl-substituted ethylamine backbone, protonated as a hydrochloride salt to enhance solubility. Key features include:
-
Chiral center: The (1R) configuration at the amine-bearing carbon.
-
Tetrahydrofuran ring: A saturated oxygen-containing heterocycle at position 3.
-
Trifluoromethyl group: A strongly electron-withdrawing substituent influencing electronic and steric properties.
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₆H₁₁ClF₃NO | |
| Molecular weight | 205.60 g/mol | |
| IUPAC name | (1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine hydrochloride | |
| CAS Registry Number | 2089682-25-5 | |
| Isomeric SMILES | C1COCC1C@HN.Cl | |
| PubChem CID | 145708390 |
The stereochemistry is critical for interactions in biological systems, as enantiomeric purity often dictates pharmacological activity .
Synthetic Approaches and Optimization
Key Challenges
-
Stereocontrol: Ensuring high enantiomeric excess (ee) at the (1R) center.
-
Stability of intermediates: The THF ring’s susceptibility to ring-opening under acidic/basic conditions.
-
Trifluoromethyl incorporation: Managing the reactivity of fluorine-containing reagents.
Table 2: Comparative Synthetic Strategies for Chiral Amines
Applications in Pharmaceutical Research
Role in Drug Discovery
The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound a candidate for:
-
Enzyme inhibition: Analogous structures inhibit mutant isocitrate dehydrogenase (IDH1), a target in glioma and AML therapy .
-
CNS drugs: The THF moiety may improve blood-brain barrier penetration.
Table 3: Comparison with Clinical-Stage IDH1 Inhibitors
| Compound | Target IC₅₀ (R132H IDH1) | LogP | Clinical Status |
|---|---|---|---|
| AG-120 (Ivosidenib) | 20 nM | 2.1 | Approved (AML) |
| (1R)-Target Compound | Not reported | ~1.8* | Preclinical |
*Estimated via computational modeling based on structure .
Physicochemical and Pharmacological Profiling
Solubility and Stability
-
Aqueous solubility: Enhanced by hydrochloride salt formation (≥50 mg/mL predicted).
-
pH stability: Likely stable in acidic conditions but susceptible to degradation under strong bases due to the amine group.
ADME Considerations
-
Absorption: High permeability predicted (LogP ≈1.8).
-
Metabolism: Fluorine atoms resist oxidative metabolism, potentially prolonging half-life.
Future Directions and Research Gaps
Priority Areas
-
Synthetic scalability: Developing cost-effective routes for multi-gram synthesis.
-
Target validation: Screening against IDH1 mutants and other oncology targets.
-
Toxicology studies: Assessing in vitro and in vivo safety profiles.
Collaborative Opportunities
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume